Cas no 113532-65-3 (1H-Naphtho[1,8a-c]furan-3,9(5H,10H)-dione,7-[(2R)-2-(3-furanyl)-2-(b-D-glucopyranosyloxy)ethyl]-6,6a,7,8-tetrahydro-7,8-dimethyl-,(6aR,7R,8S,10aR)- (9CI))

1H-Naphtho[1,8a-c]furan-3,9(5H,10H)-dione,7-[(2R)-2-(3-furanyl)-2-(b-D-glucopyranosyloxy)ethyl]-6,6a,7,8-tetrahydro-7,8-dimethyl-,(6aR,7R,8S,10aR)- (9CI) structure
113532-65-3 structure
Product Name:1H-Naphtho[1,8a-c]furan-3,9(5H,10H)-dione,7-[(2R)-2-(3-furanyl)-2-(b-D-glucopyranosyloxy)ethyl]-6,6a,7,8-tetrahydro-7,8-dimethyl-,(6aR,7R,8S,10aR)- (9CI)
CAS-Nr.:113532-65-3
MF:C26H34O10
MW:506.542169094086
CID:170148
Update Time:2024-03-01

1H-Naphtho[1,8a-c]furan-3,9(5H,10H)-dione,7-[(2R)-2-(3-furanyl)-2-(b-D-glucopyranosyloxy)ethyl]-6,6a,7,8-tetrahydro-7,8-dimethyl-,(6aR,7R,8S,10aR)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Naphtho[1,8a-c]furan-3,9(5H,10H)-dione,7-[(2R)-2-(3-furanyl)-2-(b-D-glucopyranosyloxy)ethyl]-6,6a,7,8-tetrahydro-7,8-dimethyl-,(6aR,7R,8S,10aR)- (9CI)
    • 1H-Naphtho[1,8a-c]furan-3,9(5H,10H)-dione,7-[2-(3-furanyl)-2-(b-D-glucopyranosyloxy)ethyl]-6,6a,7,8-tetrahydro-7,8-dimethyl-, [6aR-[6aa,7a(R*),8b,10aS*]]-
    • Rhynchospermoside B
    • 1H-Naphtho[1,8a-c]furan-3,9(5H,10H)-dione, 7-[(2R)-2-(3-furanyl)-2-(β-D-glucopyranosyloxy)ethyl]-6,6a,7,8-tetrahydro-7,8-dimethyl-, (6aR,7R,8S,10aR)- (9CI)
    • Inchi: 1S/C26H34O10/c1-13-16(28)8-26-12-34-23(32)15(26)4-3-5-19(26)25(13,2)9-17(14-6-7-33-11-14)35-24-22(31)21(30)20(29)18(10-27)36-24/h4,6-7,11,13,17-22,24,27,29-31H,3,5,8-10,12H2,1-2H3/t13-,17-,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1
    • InChI-Schlüssel: BPNJGIBXRXBYNR-JUWIDRPKSA-N
    • Lächelt: O1C[C@]23CC(=O)[C@@H](C)[C@@](C[C@H](C4C=COC=4)O[C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)(C)[C@@]2([H])CCC=C3C1=O

Berechnete Eigenschaften

  • Genaue Masse: 272.08309

Experimentelle Eigenschaften

  • Dichte: 1.42±0.1 g/cm3(Predicted)
  • Siedepunkt: 745.2±60.0 °C(Predicted)
  • PSA: 52.54
  • pka: 12.88±0.70(Predicted)

1H-Naphtho[1,8a-c]furan-3,9(5H,10H)-dione,7-[(2R)-2-(3-furanyl)-2-(b-D-glucopyranosyloxy)ethyl]-6,6a,7,8-tetrahydro-7,8-dimethyl-,(6aR,7R,8S,10aR)- (9CI) Verwandte Literatur

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